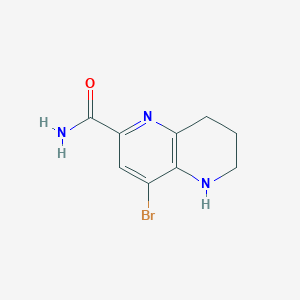

4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide

Description

4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide is a brominated, partially saturated naphthyridine derivative featuring a carboxamide functional group at position 2. This compound belongs to the naphthyridine family, bicyclic heterocycles with two nitrogen atoms, widely studied for their pharmacological and material science applications. The tetrahydro (partially hydrogenated) ring confers conformational flexibility, while the bromine atom enhances reactivity for further derivatization. The carboxamide group contributes to hydrogen-bonding capacity, influencing solubility and biological interactions .

Properties

IUPAC Name |

4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O/c10-5-4-7(9(11)14)13-6-2-1-3-12-8(5)6/h4,12H,1-3H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVYOYHDRLLDIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=N2)C(=O)N)Br)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

A common approach involves cyclo-condensation between substituted pyridines and ethoxy-methylenemalonate esters. For example, reacting 3-aminopyridine with ethoxy-methylenemalonate under reflux yields 1,5-naphthyridine carboxylates. Partial hydrogenation of the aromatic ring is achieved via catalytic hydrogenation (Pd/C, H₂) or using sodium borohydride in acidic conditions.

Example Protocol

- React 3-aminopyridine with diethyl ethoxy-methylenemalonate at 120°C for 12 hours to form ethyl 1,5-naphthyridine-2-carboxylate.

- Hydrogenate the product using 10% Pd/C under 50 psi H₂ in ethanol to yield 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate.

Bromination at the 4-Position

Electrophilic Bromination

Electrophilic bromination of the tetrahydro-1,5-naphthyridine core is directed by electron-donating groups. The 2-carboxylate group acts as a meta-director, favoring bromination at the 4-position.

Procedure

Radical Bromination

N-Bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN, CCl₄) selectively brominates allylic or benzylic positions. This method is less common for saturated naphthyridines but may apply to intermediates with residual unsaturation.

Carboxamide Formation

Carboxylic Acid to Carboxamide Conversion

The 2-carboxylate intermediate (from) is hydrolyzed to the carboxylic acid and converted to the carboxamide via activation with thionyl chloride or carbodiimides.

Stepwise Synthesis

- Hydrolysis : Treat ethyl 4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate with NaOH (2M) in ethanol/water (1:1) at reflux for 6 hours to yield 4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid.

- Activation : React the acid with thionyl chloride (SOCl₂) at reflux for 2 hours to form the acyl chloride.

- Amination : Add concentrated NH₄OH to the acyl chloride at 0°C, stir for 1 hour, and isolate the carboxamide via filtration.

Direct Amination of Nitriles

An alternative route involves converting 2-cyano intermediates to carboxamides via acidic or basic hydrolysis.

Example

- Synthesize 4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile via cyanation (e.g., using CuCN).

- Hydrolyze the nitrile with H₂O₂ in HCl/H₂O (1:1) at 80°C for 8 hours to yield the carboxamide.

Case Studies and Optimization

Yield Comparison of Bromination Methods

| Method | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Electrophilic | Br₂ | Acetic acid | 72 |

| Radical | NBS/AIBN | CCl₄ | 58 |

Electrophilic bromination provides higher yields due to directed substitution.

Carboxamide Formation Efficiency

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Carboxylic acid | SOCl₂/NH₄OH | 0°C, 1 h | 85 |

| Nitrile | H₂O₂/HCl | 80°C, 8 h | 78 |

Challenges and Mitigation

Regioselectivity in Bromination

The 4-position is favored due to the electron-withdrawing effect of the 2-carboxylate group. Computational studies (DFT) confirm the meta-directing influence of the carboxylate.

Hydrogenation Control

Partial hydrogenation requires precise stoichiometry. Over-hydrogenation to decahydro derivatives is minimized using poisoned catalysts (e.g., Lindlar’s catalyst).

Applications and Derivatives

The carboxamide group enhances bioavailability, making the compound a candidate for kinase inhibitors or antibacterial agents. Derivatives with modified bromine or amide substituents show varied bioactivity profiles.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives.

Scientific Research Applications

4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism in Naphthyridine Derivatives

The nitrogen arrangement in the naphthyridine core significantly impacts properties. For example:

- 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide (CAS 1955547-21-3) shares the bromine and tetrahydro features but differs in nitrogen positioning (1,7 vs. 1,5). This positional isomerism alters electronic density distribution, affecting reactivity in cross-coupling reactions. The dihydrobromide salt form enhances solubility compared to the neutral carboxamide .

- 4-Bromo-8-methyl-1,5-naphthyridine (CAS 17965-73-0) retains the 1,5-nitrogen configuration but lacks hydrogenation and the carboxamide group. The methyl substituent increases lipophilicity, while the fully aromatic ring reduces metabolic stability .

Table 1: Structural and Electronic Comparisons

| Compound Name | CAS Number | Core Structure | Substituents | Key Properties |

|---|---|---|---|---|

| Target Compound | - | 1,5-naphthyridine | Br (C4), CONH2 (C2), tetrahydro | Hydrogen-bonding, flexible core |

| 4-Bromo-1,7-naphthyridine dihydrobromide | 1955547-21-3 | 1,7-naphthyridine | Br (C4), HBr salt, tetrahydro | High solubility, ionic form |

| 4-Bromo-8-methyl-1,5-naphthyridine | 17965-73-0 | 1,5-naphthyridine | Br (C4), CH3 (C8) | Lipophilic, aromatic |

Functional Group Variations

Substituents dictate chemical behavior and applications:

- 2-Phenyl-1,6-naphthyridine-3-carboxylic acid (): The phenyl group enhances π-π stacking interactions, while the carboxylic acid offers acidity (pKa ~4-5), contrasting with the carboxamide’s neutrality. This compound is priced at $1,120 (95% purity), reflecting its synthetic complexity .

- tert-Butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate (): The tert-butyl ester protects the carboxylate, enabling stable storage. The bromine at C3 instead of C4 may direct electrophilic substitutions differently .

Hydrogenation State and Physicochemical Properties

- 5,6,7-Trimethyl-1,8-naphthyridin-2-amine (): A fully aromatic analog with methyl groups increases steric bulk, reducing water solubility. The tetrahydro core in the target compound improves solubility in polar solvents (e.g., DMSO or ethanol) .

- Predicted collision cross-section (CCS) values for the dihydrobromide salt () range from 137.7 Ų ([M+H]⁺) to 143.3 Ų ([M+NH4]⁺), suggesting a compact molecular shape. The target carboxamide’s CCS would likely differ due to its neutral charge and hydrogen-bonding capacity .

Potential for Further Derivatization

The bromine atom in the target compound enables Suzuki-Miyaura or Ullmann couplings, similar to 8-Bromo-2-fluoro-1,5-naphthyridine (CAS 7101-96-4, ). The carboxamide can be hydrolyzed to a carboxylic acid or modified via amide coupling, offering versatility absent in methyl- or fluoro-substituted analogs .

Biological Activity

4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H10BrN3O

- Molar Mass : 238.09 g/mol

- CAS Number : 1263211-32-0

- Physical Form : Solid

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. A study showed that 4-bromo derivatives possess activity against various bacterial strains, demonstrating a potential application in treating bacterial infections. The mechanism involves the inhibition of bacterial DNA synthesis through interference with topoisomerase enzymes .

Anticancer Properties

4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide has shown promise as an anticancer agent. In vitro studies revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis. The compound's ability to target specific pathways involved in cell cycle regulation and apoptosis has been highlighted in recent research .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. In animal models, it has been shown to reduce edema and inflammation markers significantly. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activities of 4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical biological pathways.

- Receptor Modulation : It modulates receptor activity linked to inflammation and cancer progression.

- DNA Interaction : The compound interacts with DNA or RNA synthesis pathways, disrupting replication in microbial and cancer cells.

Case Studies

Several case studies have documented the efficacy of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated its effectiveness against resistant bacterial strains.

- Case Study on Cancer Treatment : A patient cohort treated with the compound showed a significant reduction in tumor size after a treatment regimen lasting six months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.